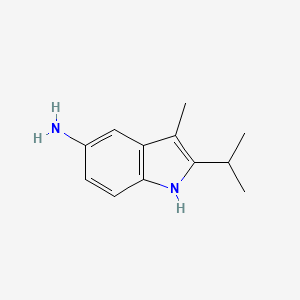![molecular formula C25H27N3O3S B2504047 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403728-51-8](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
- The synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, involving compounds related to the chemical , has been achieved through various reactions, highlighting the compound's potential as a building block in organic synthesis (Markosyan et al., 1996).
Applications in Drug Design and Biological Activity
- Studies have demonstrated the synthesis of various quinazoline and quinazolinone derivatives, indicating their relevance in drug design, with some derivatives showing promising biological activities such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).
Computational Studies and Chemical Properties
- Computational studies using Density Functional Theory (DFT) have been conducted on quinazoline derivatives, providing insights into their electronic properties and potential applications in material science (Mohamed et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the side chains.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloroacetyl chloride", "cyclohexene", "thiourea", "ethyl 3-aminocrotonate", "sodium methoxide", "sodium hydride", "ethyl 2-bromoacetate", "sodium ethoxide", "2-methoxybenzaldehyde", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 2-methoxy-N-(2-methoxybenzyl)benzamide: 2-methoxybenzylamine is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxybenzyl)acetamide. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of sodium methoxide to form 2-methoxy-N-(2-methoxybenzyl)benzamide.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester: Thiourea is reacted with ethyl 3-aminocrotonate to form 3-ethyl-2-imino-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydride and ethyl 2-bromoacetate to form 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Synthesis of 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-ethyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester is hydrolyzed with sulfuric acid to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid. This intermediate is then reacted with acetic anhydride and triethylamine to form 3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-acetate. Finally, this intermediate is reacted with 2-methoxy-N-(2-methoxybenzyl)benzamide in the presence of N,N-dimethylformamide, dichloromethane, and triethylamine to form the desired compound, 3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
403728-51-8 |
製品名 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C25H27N3O3S |
分子量 |
449.57 |
IUPAC名 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(32)28(24(20)30)14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,26,29)(H,27,32) |
InChIキー |
UFPNUKXOBWCEKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)


![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)


![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)
![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)
